

# A Comparative Review of FDA Breakthrough Therapy Designation (BTD) and EMA PRIME Scheme

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BTD-1**

Cat. No.: **B1577685**

[Get Quote](#)

For researchers, scientists, and drug development professionals, navigating the regulatory landscape is a critical component of bringing innovative therapies to patients. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established expedited pathways to accelerate the development and review of drugs that target unmet medical needs. This guide provides a comparative review of two of the most prominent of these programs: the FDA's Breakthrough Therapy Designation (BTD) and the EMA's PRIMority MEdicines (PRIME) scheme.

## Overview of BTD and PRIME

The BTD and PRIME programs share the common goal of expediting patient access to novel medicines for serious conditions.<sup>[1][2]</sup> Both pathways offer enhanced communication and guidance from regulatory authorities to drug sponsors.<sup>[3][4]</sup> However, they operate within different regulatory frameworks and have distinct features.

Breakthrough Therapy Designation (BTD), established by the FDA in 2012, is a process designed to expedite the development and review of drugs for serious or life-threatening conditions where preliminary clinical evidence indicates a substantial improvement over available therapies on one or more clinically significant endpoints.<sup>[5]</sup>

The PRIMority MEdicines (PRIME) scheme, launched by the EMA in 2016, focuses on enhancing support for the development of medicines that target an unmet medical need.<sup>[2]</sup> This voluntary

scheme is based on early and enhanced interaction and dialogue with developers of promising medicines to optimize development plans and speed up evaluation.[\[2\]](#)

## Comparative Analysis

A direct comparison of the BTD and PRIME schemes reveals similarities in their objectives but differences in their application processes, timelines, and specific benefits.

| Feature                         | FDA Breakthrough Therapy Designation (BTD)                                                                                                                                                                                                 | EMA PRImity MEdicines (PRIME)                                                                                                                                                                                                            |
|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Regulatory Body                 | U.S. Food and Drug Administration (FDA)                                                                                                                                                                                                    | European Medicines Agency (EMA)                                                                                                                                                                                                          |
| Primary Goal                    | Expedite development and review of drugs for serious conditions with preliminary evidence of substantial improvement over existing therapies. <sup>[5]</sup>                                                                               | Enhance support for the development of medicines targeting an unmet medical need. <sup>[2]</sup>                                                                                                                                         |
| Eligibility Criteria            | Intended to treat a serious or life-threatening disease or condition; Preliminary clinical evidence indicates the drug may demonstrate substantial improvement over available therapy on a clinically significant endpoint. <sup>[5]</sup> | Targets an unmet medical need; Must demonstrate the potential to address this need to a significant extent through major therapeutic advantage over existing treatments or benefiting patients with no treatment options. <sup>[2]</sup> |
| Application Timing              | Ideally no later than the end-of-Phase 2 meetings. <sup>[5]</sup> Can be requested concurrently with or after the Investigational New Drug (IND) application. <sup>[6]</sup>                                                               | During the exploratory clinical trial phase, based on preliminary clinical evidence (proof of concept). <sup>[7]</sup> SMEs and academic applicants can apply earlier with compelling non-clinical data.                                 |
| Review Timeline for Designation | Within 60 days of receipt of the request. <sup>[5]</sup>                                                                                                                                                                                   | Within 40 days of the start of the review procedure. <sup>[3]</sup>                                                                                                                                                                      |
| Key Benefits                    | All Fast Track designation features; Intensive guidance on an efficient drug development program; Organizational commitment involving senior managers;                                                                                     | Early appointment of a Rapporteur from CHMP/CAT for continuous support; Kick-off meeting with a multidisciplinary group of experts; Dedicated EMA contact point; Scientific advice at key development                                    |

|                                               |                                                                                 |
|-----------------------------------------------|---------------------------------------------------------------------------------|
| Rolling review of application sections.[5][8] | milestones; Potential for accelerated assessment (150 days vs. 210 days).[4][9] |
|-----------------------------------------------|---------------------------------------------------------------------------------|

## Quantitative Performance Data

Evaluating the quantitative impact of these programs is crucial for sponsors to make informed strategic decisions. The following tables summarize available data on the performance of the BTD and PRIME schemes.

Table 1: FDA Breakthrough Therapy Designation (BTD) Performance Metrics

| Metric                                 | Reported Data                                                                                                                                                       | Source |
|----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Reduction in Clinical Development Time | An estimated 30% reduction in clinical development time compared to non-designated drugs.[6] Another study suggests a 23% shortening of clinical development times. | [6]    |
| Success Rate of Designation Requests   | Historically, the FDA grants approximately one-third of breakthrough requests.[6] As of June 2024, 38.7% (587 out of 1516) of requests have been granted.           | [6]    |
| Approval Rate of BTD Products          | Of the 587 breakthrough-designated products, 317 have received FDA approval.                                                                                        | [6]    |
| Median Development Time                | 4.8 years for breakthrough drugs vs. 8.0 years for non-expedited drugs.                                                                                             |        |

Table 2: EMA PRIME Scheme Performance Metrics

| Metric                             | Reported Data                                                                                                                                                                                                                                                                                                                              | Source |
|------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Impact on Timelines                | <p>The PRIME scheme can help speed up patient access to new medicines. Applicants, particularly SMEs, were able to answer questions from EMA's scientific committees in shorter timelines.<sup>[2]</sup> For eligible drugs, PRIME provides an accelerated assessment within 150 days compared to the standard 210 days.<sup>[4]</sup></p> | [2][4] |
| Designation Statistics (2016-2021) | <p>Data from the EMA's 5-year report provides a detailed analysis, but specific quantitative data on overall development time reduction is not as readily available as for BTD.</p>                                                                                                                                                        | [2]    |

Table 3: BTD and PRIME Common Application Outcomes (April 2016 - December 2020)

| Metric                    | Reported Data           | Source |
|---------------------------|-------------------------|--------|
| Number of Common Requests | 151                     | [10]   |
| Concordance in Decisions  | 62% (93 cases)          | [10]   |
| - Granted by Both         | 42 applications         | [10]   |
| - Denied by Both          | 51 applications         | [10]   |
| Divergence in Decisions   | 38.4% (58 applications) | [10]   |

## Experimental Protocols and Methodologies

The quantitative data presented in the tables above are derived from various analyses of regulatory data. While the complete experimental protocols for these studies are often extensive, the general methodologies are described below.

Methodology for BTD Development Time Reduction Analysis: Studies analyzing the impact of BTD on development times typically employ a comparative cohort analysis. This involves:

- Data Source: Retrospective analysis of data from the FDA's databases of approved drugs, such as the Drugs@FDA database.
- Study Cohorts: A cohort of drugs that received BTD is compared against a control group of drugs that did not receive the designation. The control group is often matched based on characteristics such as therapeutic area, novelty of the drug, and indication to ensure a valid comparison.
- Endpoints: The primary endpoint is typically the clinical development time, measured from the filing of the Investigational New Drug (IND) application to the submission of the New Drug Application (NDA) or Biologics License Application (BLA). Other endpoints may include the total time to approval.
- Statistical Analysis: Statistical methods are used to compare the development times between the BTD and control groups, controlling for potential confounding factors.

Methodology for Concordance Analysis of BTD and PRIME Decisions: The analysis of common applications to both the FDA and EMA for BTD and PRIME designations involved:

- Data Source: Internal records from both the FDA and EMA for applications submitted to both agencies for their respective expedited programs between April 2016 and December 2020. [10]
- Analysis: A direct comparison of the outcomes (granted or denied) for each common application to determine the rate of concordance and discordance. Reasons for divergent outcomes were also analyzed and were often attributed to differences in data interpretation or program implementation policies.[10]

## Visualizing the Pathways

To better understand the procedural flow of the BTD and PRIME schemes, the following diagrams illustrate the key stages of each process.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jjccgroup.org](http://jjccgroup.org) [jjccgroup.org]
- 2. PRIME: priority medicines | European Medicines Agency (EMA) [ema.europa.eu]

- 3. researchgate.net [researchgate.net]
- 4. What is the PRIME Designation in EMA? [ddregpharma.com]
- 5. Breakthrough Therapy | FDA [fda.gov]
- 6. precisionformedicine.com [precisionformedicine.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Developing Standards for Breakthrough Therapy Designation in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. Study: High concordance in breakthrough therapy, PRIME decisions | RAPS [raps.org]
- To cite this document: BenchChem. [A Comparative Review of FDA Breakthrough Therapy Designation (BTD) and EMA PRIME Scheme]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1577685#comparative-review-of-btd-and-ema-prime-scheme>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)